molecular formula C9H6N2O2 B6153163 1,6-naphthyridine-7-carboxylic acid CAS No. 1308339-16-3

1,6-naphthyridine-7-carboxylic acid

Cat. No.: B6153163
CAS No.: 1308339-16-3
M. Wt: 174.2
InChI Key:
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Description

1,6-Naphthyridine-7-carboxylic acid is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-naphthyridine-7-carboxylic acid typically involves the formation of the second pyridine ring and subsequent decarboxylation. One common method includes prolonged refluxing in concentrated hydrobromic acid . Another approach involves the use of quinoline and vacuum-thermal decarboxylation, which speeds up and eases the synthesis process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

1,6-Naphthyridine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting agents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction may produce naphthyridine hydrides .

Scientific Research Applications

1,6-Naphthyridine-7-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

1,6-Naphthyridine-7-carboxylic acid can be compared with other similar compounds, such as:

Properties

CAS No.

1308339-16-3

Molecular Formula

C9H6N2O2

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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